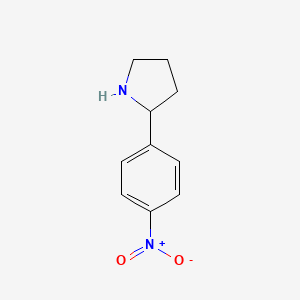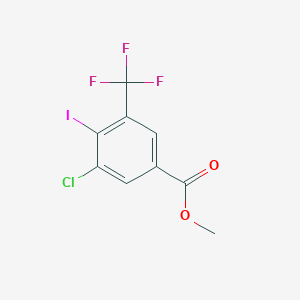
Methyl 2,6-dibromo-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dibromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10Br2O4 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dimethoxybenzoate typically involves the bromination of Methyl 3,5-dimethoxybenzoate. The process can be summarized as follows:
Starting Material: Methyl 3,5-dimethoxybenzoate.
Bromination: The compound is subjected to bromination using bromine (Br) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,6-dibromo-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form Methyl 3,5-dimethoxybenzoate by removing the bromine atoms.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO).
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of Methyl 3,5-dimethoxybenzoate.
Oxidation: Formation of Methyl 3,5-dimethoxybenzaldehyde or Methyl 3,5-dimethoxybenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2,6-dibromo-3,5-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-dibromo-3,5-dimethoxybenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Methyl 3,5-dimethoxybenzoate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,6-dichloro-3,5-dimethoxybenzoate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
Methyl 2,6-dibromo-4-methoxybenzoate: Differently substituted, affecting its chemical and physical properties.
Uniqueness: Methyl 2,6-dibromo-3,5-dimethoxybenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H10Br2O4 |
|---|---|
Peso molecular |
353.99 g/mol |
Nombre IUPAC |
methyl 2,6-dibromo-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Br2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 |
Clave InChI |
SICPZMOWNXSGLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1Br)C(=O)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)




![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)


![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)




